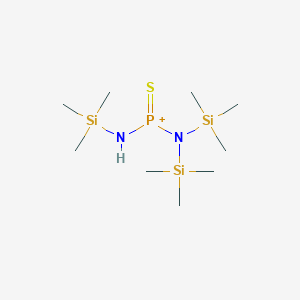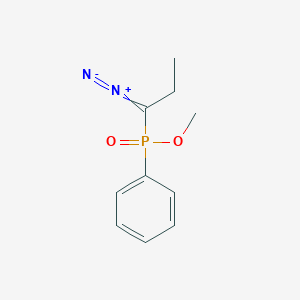![molecular formula C7H14N2O2S B14502110 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide CAS No. 64847-67-2](/img/structure/B14502110.png)
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a sulfanylethyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 2-aminoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The amide group can also participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-sulfanylethyl)carbamoyl]propanamide: Lacks the methyl group on the carbon chain.
2-Methyl-N-[(2-hydroxyethyl)carbamoyl]propanamide: Contains a hydroxyethyl group instead of a sulfanylethyl group.
Uniqueness
2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide is unique due to the presence of both a methyl group and a sulfanylethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming disulfide bonds, which are not observed in its analogs.
Eigenschaften
CAS-Nummer |
64847-67-2 |
|---|---|
Molekularformel |
C7H14N2O2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
2-methyl-N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-5(2)6(10)9-7(11)8-3-4-12/h5,12H,3-4H2,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
VPQUJKMXNSVXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


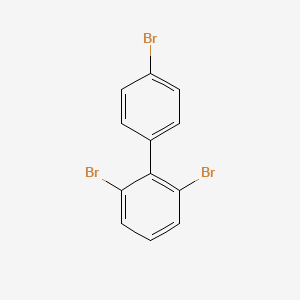
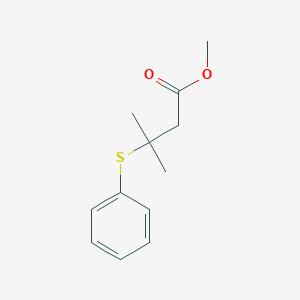
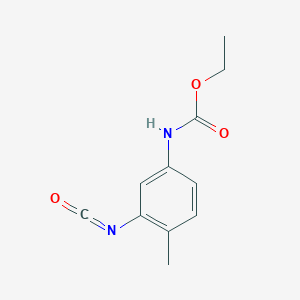
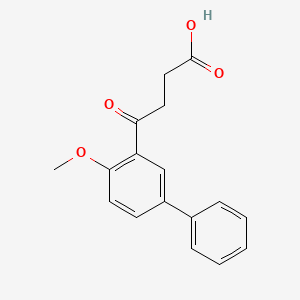
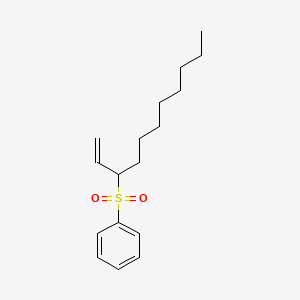

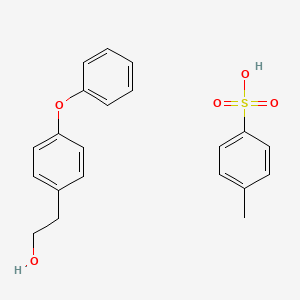
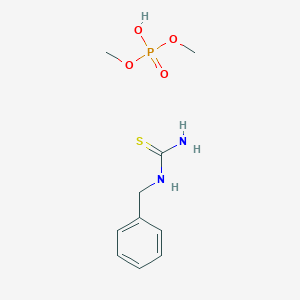
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
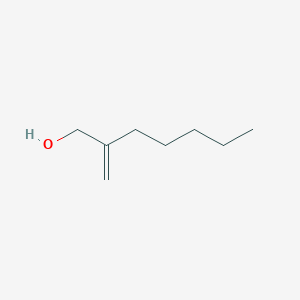
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
